molecular formula C11H8FNO2 B8430317 2-(3-Fluoroquinolin-8-yl)acetic acid

2-(3-Fluoroquinolin-8-yl)acetic acid

Cat. No.: B8430317
M. Wt: 205.18 g/mol
InChI Key: NFJOZJGXYZCEIO-UHFFFAOYSA-N
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Description

2-(3-Fluoroquinolin-8-yl)acetic acid is a fluorinated quinoline derivative featuring a carboxylic acid group at the C8 position and a fluorine substituent at C3 of the quinoline core. This compound is structurally related to bioactive quinoline derivatives, which are known for their roles in medicinal chemistry, particularly in antimicrobial, anticancer, and metal-chelating applications . The fluorine atom at C3 enhances the molecule’s electronic properties and metabolic stability, while the acetic acid moiety facilitates interactions with biological targets, such as enzymes or metal ions .

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

2-(3-fluoroquinolin-8-yl)acetic acid

InChI

InChI=1S/C11H8FNO2/c12-9-4-7-2-1-3-8(5-10(14)15)11(7)13-6-9/h1-4,6H,5H2,(H,14,15)

InChI Key

NFJOZJGXYZCEIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)CC(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-Fluoroquinolin-8-yl)acetic acid with analogs based on substituent effects, synthetic routes, and biological activity.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Molecular Formula Biological Relevance Reference
This compound C3-F, C8-acetic acid C₁₁H₈FNO₂ Antimicrobial, metal chelation
2-(Pyridin-3-yl)acetic acid Pyridine ring, C3-acetic acid C₇H₇NO₂ Intermediate in drug synthesis
2-[2-(3-Fluorophenyl)ethenyl]quinolin-8-yl acetate C3-F, C8-acetate, ethenyl linker C₁₉H₁₄FNO₂ Antitumor activity (preclinical)
2-(3-Bromo-4-methoxyphenyl)acetic acid C3-Br, C4-OMe, phenylacetic acid C₉H₉BrO₃ Combretastatin A-4 precursor
2-Fluoro-2-(isoquinolin-8-yl)acetic acid Isoquinoline core, C2-F, C8-acetic acid C₁₁H₈FNO₂ Unknown (structural analog)

Key Observations :

  • Fluorine vs.
  • Acetic Acid vs. Acetate : The free carboxylic acid group (vs. esterified acetate in ) enhances metal-chelating capacity, critical for antimicrobial activity .
  • Quinoline vs. Isoquinoline: The quinoline core offers a planar structure for intercalation into DNA, while isoquinoline derivatives () may exhibit altered pharmacokinetics due to ring isomerism .
Physicochemical Properties
Property This compound 2-(Pyridin-3-yl)acetic acid
Molecular Weight 205.19 g/mol 137.14 g/mol
Solubility Low in water (hydrophobic core) Moderate in water
pKa (COOH) ~3.5 (estimated) ~4.2
LogP ~2.1 (calculated) ~1.3

The lower pKa of the target compound (vs. pyridinyl analog) reflects fluorine’s electron-withdrawing effect, enhancing acidity and metal-binding capacity .

Q & A

Q. Table 1. Synthesis Optimization Parameters for Halogenated Analogues

SubstrateHalogenating AgentSolventYield (%)Reference
4-Methoxyphenylacetic acidBr₂ (1 eq)Acetic acid85
3-Fluorophenylacetic acidSelectfluor® (1.2 eq)CH₃CN72Extrapolated from

Q. Table 2. Crystallographic Refinement Metrics Using SHELXL

MetricAcceptable RangeExample Value ()
R-factor<0.050.026
wR(F²)<0.100.073
Goodness-of-fit (S)0.8–1.21.08

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